N'-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenoxyacetohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenoxyacetohydrazide involves multiple steps, starting with the preparation of the pyran ring followed by the introduction of the acetyl and methyl groups. The phenoxyacetohydrazide moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenoxyacetohydrazide can be compared with similar compounds such as:
- N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-[(4-fluorophenyl)amino]acetohydrazide
- N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(4-methoxyphenoxy)acetohydrazide These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-phenoxyacetohydrazide lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C16H16N2O5 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
N'-(3-acetyl-6-methyl-4-oxopyran-2-yl)-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C16H16N2O5/c1-10-8-13(20)15(11(2)19)16(23-10)18-17-14(21)9-22-12-6-4-3-5-7-12/h3-8,18H,9H2,1-2H3,(H,17,21) |
InChI Key |
DKSJCXQPEQYQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NNC(=O)COC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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